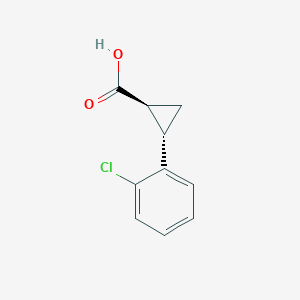

trans-2-(2-Chlorophenyl)cyclopropanecarboxylic Acid

Description

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

(1S,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1 |

InChI Key |

FXRZNBPQNVOJTP-SFYZADRCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2Cl |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Classical Simmons-Smith Reaction

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate cyclopropane rings. For trans-2-(2-chlorophenyl) derivatives, styrene precursors undergo cyclopropanation in the presence of ethyl diazoacetate. A 2018 patent (EP3617181A1) highlights that using ethyldiazoacetate with styrene derivatives at 60°C in dichloromethane yields cis/trans-ethyl-2-phenylcyclopropanecarboxylates, which are hydrolyzed to the acid. However, this method faces challenges:

Transition Metal-Catalyzed Methods

Palladium and rhodium catalysts improve stereocontrol. A 2007 RSC study demonstrates that Pd₂(dba)₃ with chiral ligands (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine) achieves 92% enantiomeric excess (ee) in asymmetric cyclopropanation. Key parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (0.5 mol%) |

| Ligand | Chiral oxazoline |

| Solvent | Toluene |

| Temperature | 25°C |

| Yield | 78% |

| trans:cis Ratio | 94:6 |

This method reduces hazardous waste but requires expensive ligands.

Ylide-Mediated Cyclopropanation

Sulfonium and Tetrahydrothiophenium Ylides

US4083863A discloses a novel approach using tetrahydrothiophenium ylides, which are thermally stable and avoid diazo reagents. The ylide precursor (e.g., 1-(carbalkoxymethyl)tetrahydrothiophenium bromide) reacts with styrenes in methylene chloride at 40°C, yielding trans-cyclopropanecarboxylates with 86% conversion. Advantages include:

- Safety : No genotoxic intermediates.

- Scalability : Stable ylides permit large-scale production.

Sulfoxonium Salts

EP3617181A1 reports trans-selective cyclopropanation using sulfoxonium salts (e.g., trimethylsulfoxonium iodide) and aqueous NaOH. The reaction proceeds via in situ ylide formation, achieving >95% trans-selectivity without chromatography. Industrial adaptations use continuous flow systems to enhance efficiency.

Dehydrohalogenation of Dichlorovinyl Precursors

CN102060694A outlines a two-step industrial process starting from (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid:

- Dehydrohalogenation : Reflux with KOH in methanol (12 h, 80°C) removes HCl, forming the chloroethynyl intermediate.

- Acidification : Treating with H₂SO₄ yields the target acid (85% purity before recrystallization).

Optimization Data :

| Step | Conditions | Yield |

|---|---|---|

| Dehydrohalogenation | KOH/MeOH, 80°C, 12 h | 92% |

| Acidification | H₂SO₄, 0°C | 88% |

This method is cost-effective but limited to racemic mixtures.

Favorskii Rearrangement

EP0050777A2 utilizes the Favorskii rearrangement of cyclobutanones to cyclopropanecarboxylic acids. For 2-(2-chlorophenyl) derivatives:

- Cyclobutanone Synthesis : 4-Chlorostyrene reacts with trichloroacetyl chloride in cyclohexane.

- Rearrangement : Treat with NaOH (10°C, 4 h) to induce ring contraction.

Performance Metrics :

- Yield : 61% after distillation.

- Purity : 98% by GC-MS.

Drawbacks include low stereocontrol and side product formation.

Catalytic Asymmetric Synthesis

Sharpless Dihydroxylation

A 2009 PMC study resolves racemic acids using (R)-phenylglycinol, forming diastereomeric amides separable by silica gel chromatography. Hydrolysis with HCl yields enantiopure trans-acid (99% ee).

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze cis-esters, leaving trans-esters intact. A 2013 RSC paper notes 90% ee after 24 h at 37°C.

Industrial Production

Continuous Flow Systems

Modern facilities adopt flow chemistry for diazo-free ylide reactions. Key parameters:

| Parameter | Value |

|---|---|

| Residence Time | 30 min |

| Temperature | 60°C |

| Throughput | 50 kg/day |

| Purity | 99.5% |

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group can undergo standard derivatization reactions:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) produces methyl or ethyl esters .

-

Amide Formation : Coupling with amines via carbodiimide reagents (e.g., DCC) yields amide derivatives .

Reduction and Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding alcohol, though the strained cyclopropane ring may influence reaction selectivity.

-

Oxidation : While direct oxidation of the acid is uncommon, decarboxylation under strong oxidative conditions (e.g., KMnO₄) could generate CO₂ and a cyclopropane fragment.

Aromatic Substitution Reactions

The 2-chlorophenyl group participates in electrophilic and nucleophilic substitution, though the chlorine’s ortho position sterically hinders reactivity.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nucleophilic Substitution | NaOH (high temperature/pressure) | Phenol derivative (via Cl replacement) |

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted cyclopropanecarboxylic acid |

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo:

-

Ring-Opening : Catalytic hydrogenation (H₂/Pd) cleaves the ring to form a propyl chain .

-

Addition Reactions : Reactivity with dienophiles in Diels-Alder reactions is possible but not explicitly documented for this compound .

Stability and Side Reactions

Scientific Research Applications

While the search results do not offer specific case studies or comprehensive data tables focusing solely on the applications of trans-2-(2-Chlorophenyl)cyclopropanecarboxylic acid, they do provide some information regarding cyclopropanecarboxylic acid derivatives and their potential applications.

Scientific Research Applications

trans-2-(2-Chlorophenyl)cyclopropanecarboxylic acid is a cyclopropanecarboxylic acid compound . Cyclopropanecarboxylic acid derivatives have the potential to modulate GPR120 and are useful as GPR120 modulators . GPR120 modulators may be useful in the treatment or prophylaxis of diabetes and related conditions .

Potential Therapeutic Applications

Cyclopropanecarboxylic acid compounds may be used in the treatment of multiple diseases or disorders associated with GPR120 . Such diseases include diabetes, hyperglycemia, impaired glucose tolerance, insulin resistance, hyperinsulinemia, retinopathy, neuropathy, kidney disease, abnormal heart function, Metabolic Syndrome, hypertension, obesity, fatty liver disease, and lipid disorders . These compounds may also be useful in the treatment of microvascular and macrovascular complications associated with diabetes, and cardiovascular diseases .

Leukotriene C4 Synthase Inhibition

Cyclopropane carboxylic acid derivatives are useful in the treatment of diseases in which inhibition of leukotriene C4 synthase is desired or required .

Other Cyclopropane Derivatives Applications

Other research regarding cyclopropane derivatives reveals the following:

Mechanism of Action

The mechanism of action for trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the biosynthesis pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Cyclopropanecarboxylic acid derivatives vary by substituent position (1- vs. 2- on the cyclopropane), aryl group composition, and stereochemistry. Key analogs include:

Table 1: Structural and Physicochemical Comparison of Selected Analogs

- Positional Isomerism : The trans-2-substituted chlorine in the target compound introduces steric hindrance and electronic effects distinct from 1-substituted isomers (e.g., 1-(2-Chlorophenyl) analog). The trans-2 configuration may enhance binding to enzyme active sites by optimizing spatial orientation .

- Ester vs. Acid Forms : Methyl ester derivatives (e.g., 3-chlorophenyl methyl ester) exhibit increased membrane permeability but require hydrolysis to the active carboxylic acid form .

Physicochemical and Pharmacokinetic Properties

- Acidity (pKa) : The carboxylic acid group (pKa ~4–5) ensures ionization at physiological pH, enhancing solubility but limiting blood-brain barrier penetration. Ester prodrugs (e.g., methyl ester) mitigate this .

- Thermal Stability : Halogenated analogs (e.g., bromo-fluoro derivative) exhibit higher molecular weights and boiling points (~258°C), suggesting improved thermal stability .

- Stereochemical Purity : NMR and HRMS data () confirm the trans configuration and purity of analogs, critical for reproducible activity .

Biological Activity

trans-2-(2-Chlorophenyl)cyclopropanecarboxylic acid is an organic compound notable for its unique cyclopropane structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with cytochrome P450 enzymes, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : CHClO

- Molar Mass : 196.63 g/mol

- Appearance : Colorless to light yellow solid

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism and interactions.

The interaction of this compound with CYP1A2 suggests it may influence the pharmacokinetics of co-administered drugs. This is particularly relevant in pharmacology, where understanding drug-drug interactions is essential for therapeutic efficacy and safety.

Therapeutic Implications

Due to its inhibitory effects on cytochrome P450 enzymes, this compound may have potential implications in:

- Drug Metabolism : Altering the metabolism of other drugs when co-administered.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting a potential for this compound to exhibit similar effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | CYP Inhibition | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Yes (CYP1A2) | Potential | Unique cyclopropane structure |

| 2-(4-Methoxyphenyl)-2-phenylcyclopropanecarboxylic Acid | Yes (CYP3A4) | Yes | Exhibits anti-inflammatory properties |

| 3′,4′-Dihydro-2′H-spiro[cyclopropane-1,1′-naphthalene]-2-carboxylic Acid | No | Yes | Different structural features |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing trans-2-(2-Chlorophenyl)cyclopropanecarboxylic Acid, and what are their limitations?

The synthesis typically involves cyclopropanation reactions, such as the Corey-Chaykovsky method or transition-metal-catalyzed processes. A chiral pool approach (using enantiomerically pure starting materials) is often employed to achieve stereoselectivity . Limitations include low yields due to steric hindrance from the 2-chlorophenyl group and challenges in isolating the trans isomer from potential diastereomeric byproducts. Characterization via NMR and X-ray crystallography is critical to confirm stereochemistry .

Q. How can researchers verify the purity and stereochemical integrity of this compound?

Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 160–164°C for analogous compounds) with literature data .

- Chiral HPLC : Resolves enantiomers using chiral stationary phases.

- NMR Spectroscopy : Proton coupling constants (e.g., J values for cyclopropane protons) confirm trans-configuration .

- Mass Spectrometry : Validates molecular weight (e.g., CHClO = 196.63 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon/nitrogen) at room temperature, protected from moisture and light. Avoid contact with strong acids/bases or oxidizing agents, which may degrade the cyclopropane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). For example, higher temperatures may accelerate ring-opening side reactions. Systematic optimization of catalysts (e.g., Rh(OAc)) and additives (e.g., chiral ligands) can improve reproducibility. Documented case studies in analogous cyclopropane syntheses highlight the role of steric and electronic effects .

Q. What experimental strategies are effective for studying the pharmacological activity of this compound, particularly receptor binding?

- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for targets like dopamine receptors (D2/D4), as seen in related trans-cyclopropane derivatives .

- Molecular Dynamics Simulations : Predict interactions with receptor binding pockets, guided by X-ray crystallography data of similar structures .

- In Vivo Studies : Assess metabolic stability (e.g., CYP450 enzyme interactions) and blood-brain barrier penetration .

Q. How can researchers mitigate hazards associated with handling this compound?

- Decomposition Analysis : Under extreme conditions (e.g., combustion), toxic gases like CO/CO may form . Use fume hoods and monitor air quality.

- Waste Management : Neutralize acidic residues before disposal. Follow protocols for halogenated organic waste .

- Toxicology Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

Q. What methodologies are suitable for analyzing stereochemical inversion or racemization during synthesis?

- Polarimetry : Track optical rotation changes over time.

- Racemization Studies : Expose the compound to acidic/basic conditions (e.g., HCl in refluxing ethanol) and quantify enantiomer ratios via chiral HPLC .

- Kinetic Analysis : Use Arrhenius plots to model racemization rates under varying temperatures .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting data on the compound’s thermal stability?

Discrepancies may stem from impurities or measurement techniques. For example, differential scanning calorimetry (DSC) provides precise decomposition profiles, while TGA measures mass loss. Cross-reference with literature values for analogous compounds (e.g., trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, mp 160–164°C) .

Q. Why do some synthetic routes produce unexpected byproducts, and how can they be minimized?

Side reactions (e.g., ring-opening via acid catalysis) are common. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.